

A Researcher's Guide to HSPA4 Antibodies: A Cross-Vendor Comparison

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For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount for generating reproducible and meaningful data. This guide provides a comparative overview of commercially available antibodies targeting Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), a key player in cellular stress response and protein homeostasis.

This comparison summarizes key features of HSPA4 antibodies from various vendors, presenting available data on their validated applications and performance. Due to the absence of direct head-to-head comparative studies, this guide collates information from individual product datasheets to aid in your selection process.

HSPA4 Antibody Performance Overview

The following table summarizes the specifications and validated applications of HSPA4 antibodies from several vendors. It is important to note that the recommended dilutions are starting points and may require optimization for your specific experimental conditions.



Vendor	Catalog Number	Host Species	Clonality	Validated Application s & Recommen ded Dilutions	Additional Validation
Proteintech	67173-1-lg	Mouse	Monoclonal (2F2C12)	WB: 1:1000- 1:4000, ELISA	Knockdown (KD) validation data available.[1]
Proteintech	21206-1-AP	Rabbit	Polyclonal	WB: 1:1000, IHC: 1:100, IF/ICC, FC (Intra), IP, ELISA	Cited in 6 publications.
Novus Biologicals	NBP1-81696	Rabbit	Polyclonal	WB: 0.04-0.4 μg/ml, IHC-P: 1:200-1:500, ICC/IF: 0.25- 2 μg/ml	Cited in 2 publications.
Novus Biologicals	NBP2-67817	Rabbit	Recombinant Monoclonal (SD0861)	WB: 1:1000- 1:5000, IHC- P: 1:50- 1:200, ICC/IF: 1:100-1:500, Flow Cytometry: 1:50-1:100	-
Thermo Fisher Scientific	MA5-15578	Mouse	Monoclonal (5A6)	WB: 1:500- 1:2,000, IHC- P: 1:200- 1:1,000, ICC/IF:	-[3]

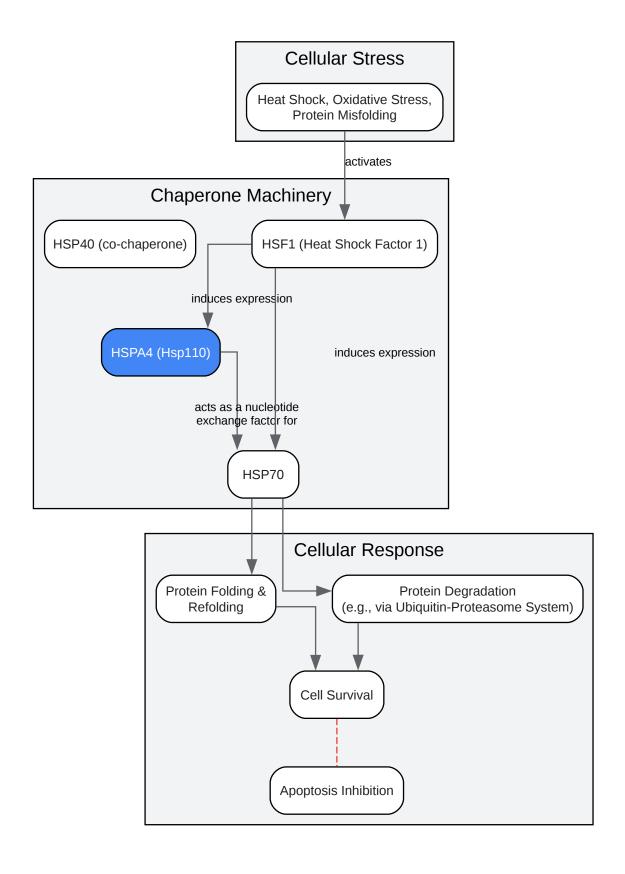


				1:200- 1:1,000, ELISA: 1:10,000	
Cell Signaling Technology	3303	Rabbit	Polyclonal	WB: 1:1000	Detects endogenous levels of total HSPA4 protein.[4]
MyBioSource	MBS2017435	Rabbit	Polyclonal	WB, IHC, ICC, ELISA	Affinity Chromatogra phy purified. [5]
FineTest	FNab04057	Rabbit	Polyclonal	WB: 1:500- 1:5000, IP: 1:500-1:5000, IHC: 1:20- 1:200, IF: 1:10-1:100, ELISA	Immunogen affinity purified.[6]
Sigma- Aldrich	SAB1402233	Mouse	Monoclonal (3A11)	WB, ELISA	Purified immunoglobu lin.[7]

Visualizing HSPA4 in Cellular Pathways and Experimental Workflows

To provide a better context for HSPA4's function and the experimental processes for its study, the following diagrams were generated.





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A simplified diagram of HSPA4's role in the cellular stress response pathway.





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A general workflow for the validation of an antibody using Western Blotting.

Experimental Protocols

Detailed methodologies are crucial for the successful application of any antibody. Below are generalized protocols for key immunoassays.

Western Blotting Protocol

- Lysate Preparation:
 - · Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer (or a suitable lysis buffer) containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 4-12% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.



· Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with the primary HSPA4 antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

Detection:

 Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Immunoprecipitation Protocol

- Lysate Preparation:
 - Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
 - $\circ~$ Incubate 500 μg to 1 mg of pre-cleared lysate with 1-5 μg of the primary HSPA4 antibody for 2 hours to overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
 - Wash the beads three to five times with ice-cold lysis buffer.



- Elution and Analysis:
 - Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
 - Analyze the eluate by Western Blotting using the same or a different HSPA4 antibody.

Immunohistochemistry (Paraffin-Embedded Sections) Protocol

- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- · Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
- Immunostaining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
 - Incubate with the primary HSPA4 antibody at the recommended dilution overnight at 4°C.
 - Wash with PBS or TBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate,
 or with an HRP-polymer-conjugated secondary antibody.
 - Wash with PBS or TBS.
- Detection and Counterstaining:
 - Develop the signal with a chromogen such as diaminobenzidine (DAB).



- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.

Disclaimer: This guide is intended for informational purposes only. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and protocols. The performance of any antibody can vary depending on the sample type, experimental conditions, and handling. It is strongly recommended to validate the antibody in your own experimental setup.

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